

## Technical Support Center: Navigating Adverse Effects and Clinical Trial Terminations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on identifying, managing, and reporting adverse effects in clinical trials. It also offers insights into the reasons behind clinical trial terminations to help you proactively address potential challenges in your research.

### Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for terminating a clinical trial?

A1: Clinical trials can be terminated for various reasons. While challenges in patient recruitment are a primary factor, adverse events and lack of efficacy are also significant contributors.[1][2] Analysis of terminated drug trials between 2010 and 2021 revealed the following key reasons for termination:



| Reason for Termination                                | Percentage of Terminated Trials |
|-------------------------------------------------------|---------------------------------|
| Low Accrual Rate                                      | 25.4%                           |
| Unspecified                                           | 24.1%                           |
| Lack of Efficacy                                      | 7.3%                            |
| Adverse Events                                        | 3.9%                            |
| Business/Strategic Decision                           | 3.6%                            |
| Financial                                             | 3.4%                            |
| Product Discontinuation                               | 2.7%                            |
| Regulatory Issues                                     | 0.6%                            |
| Positive Outcome                                      | 0.6%                            |
| Protocol Deviation                                    | 0.5%                            |
| Ethical Considerations                                | 0.2%                            |
| Data Collection Challenges                            | 0.1%                            |
| Other                                                 | 27.8%                           |
| Source: GlobalData, Clinical Trials Arena,<br>2022[1] |                                 |

It's important to note that approximately 90% of all drugs that enter clinical trials fail to receive regulatory approval.[3][4][5] The primary reasons for these failures in clinical drug development are:

• Lack of clinical efficacy: 40-50%

• Unmanageable toxicity: 30%

• Poor drug-like properties: 10-15%

Lack of commercial needs and poor strategic planning: 10%[3][5]



Q2: What is an adverse event (AE) and how is it classified?

A2: An adverse event is any unfavorable or unintended sign, symptom, or disease that occurs in a patient during a clinical trial. It may or may not be related to the treatment being studied.[6] AEs are classified based on their severity, seriousness, and expectedness.

- Severity: Graded on a scale from 1 to 5, with grade 1 being mild and grade 5 being fatal.[7]
- Seriousness: A serious adverse event (SAE) is any event that results in death, is lifethreatening, requires hospitalization, results in disability, or is a congenital anomaly.[8]
- Expectedness: An AE is considered "expected" if it is listed in the protocol and "unexpected" if it is not.[6]

Q3: Who decides to terminate a clinical trial due to adverse events?

A3: The decision to halt a clinical trial is typically made by a collaborative effort between several key stakeholders, including:

- Data and Safety Monitoring Board (DSMB): An independent group of experts that periodically reviews trial data to ensure participant safety.[9][10]
- Sponsor: The pharmaceutical company or research institution funding the trial.
- Regulatory Authorities: Agencies such as the Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[9]
- Institutional Review Board (IRB) / Ethics Committee: A committee that ensures the ethical conduct of the research and the protection of human subjects.[9]

# Troubleshooting Guides for Managing Adverse Events

### **Guide 1: Investigating Unexpected Adverse Events**

If an unexpected adverse event occurs, it is crucial to act swiftly and systematically to ensure participant safety and maintain trial integrity.



Workflow for Investigating Unexpected Adverse Events:



Click to download full resolution via product page

Caption: Workflow for handling unexpected adverse events.

#### **Detailed Steps:**

- Observe and Document: Immediately and thoroughly document the unexpected adverse event in the participant's source documents.
- Provide Medical Care: Ensure the participant receives appropriate medical assessment and care.
- Report to Sponsor/CRO: Report the event to the study sponsor or Contract Research
  Organization (CRO) within the timelines specified in the protocol (typically within 24 hours for
  SAEs).[9]
- Assess Causality: The investigator, in collaboration with the sponsor, must assess the likelihood that the event is related to the investigational product.
- Report to Regulatory Authorities and IRB/EC: If the event is determined to be an
  unanticipated problem that involves risks to subjects, it must be reported to the relevant
  regulatory authorities and the Institutional Review Board/Ethics Committee.
- Review Protocol and Informed Consent: Evaluate if the study protocol and informed consent documents need to be amended to include the new risk.
- Implement Corrective Actions: Implement any necessary changes to the study procedures to mitigate the risk to other participants.

### **Guide 2: Managing Organ-Specific Toxicities**

### Troubleshooting & Optimization





Certain organ systems are more susceptible to drug-induced toxicity. Proactive monitoring and management are essential.

Problem: The investigational drug shows signs of causing damage to the heart muscle.

Troubleshooting Protocol:

- Baseline Assessment: Before starting treatment, conduct a comprehensive baseline echocardiogram, including 2D and 3D left ventricular ejection fraction (LVEF) and global longitudinal strain (GLS).[5] Also, measure baseline cardiac biomarkers like troponin and brain natriuretic peptide (BNP).[11]
- Regular Monitoring:
  - For patients on anthracyclines, monitor LVEF every 3 months during treatment and then yearly.[2]
  - For those on trastuzumab, assess LVEF every 3 months during therapy and at 12 and 18 months post-treatment.
  - Consider periodic measurement of troponin and BNP before each cycle of potentially cardiotoxic therapy.[11]
- Define Stopping Rules: Establish clear criteria for holding or discontinuing treatment based on changes in LVEF and GLS, as was done in the trastuzumab clinical trials.[2]
- Referral: Refer patients with decreased baseline LVEF or those who develop cardiotoxicity to a cardio-oncology service.[5]

Example Case: In the ALLHAT study, the doxazosin treatment arm was terminated early due to a significantly higher rate of congestive heart failure compared to the chlorthalidone arm.[12]

Problem: The investigational drug is causing liver damage.

Troubleshooting Protocol:

• Frequent Liver Function Tests (LFTs): Monitor alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (TBL) frequently,



especially during the initial phase of treatment.

- "Hy's Law" Criteria: Be vigilant for cases meeting "Hy's Law" criteria, which are highly predictive of severe DILI:
  - ALT or AST > 3 times the upper limit of normal (ULN)
  - TBL > 2 times ULN
  - No other explanation for the liver injury.
- Causality Assessment: Use a structured causality assessment tool to evaluate the likelihood of DILI.
- Discontinuation and Follow-up: If DILI is suspected, discontinue the investigational drug immediately and monitor LFTs closely until they return to baseline.

Example Case: In February 2024, RAPT Therapeutics terminated its zelnecirnon program after a Phase 2 trial was placed on clinical hold due to a serious adverse event of severe liver injury in one patient.

Problem: The investigational drug is causing damage to the nervous system.

Troubleshooting Protocol:

- Tiered Assessment Approach:
  - Tier 1 (Screening): Use simple behavioral observation methods and automated motor activity assessments.
  - Tier 2 (Characterization): If neurotoxicity is suspected, use more specific tests to evaluate motor, sensory, and cognitive functions.
- Behavioral Testing: Employ a range of behavioral tests to assess for acute and subchronic neurotoxicity, abuse liability, and seizure liability.
- Developmental Neurotoxicity: For drugs that may be used in pediatric populations or pregnant women, specific developmental neurotoxicity studies are crucial.



Problem: The investigational drug is adversely affecting the immune system.

#### Troubleshooting Protocol:

- Standard Toxicity Studies: Initial indicators of immunotoxicity can be derived from standard hematology, serum chemistry, and histopathology examinations from routine toxicity studies.
- Functional Assays: If immunomodulatory effects are anticipated, conduct functional assays to assess:
  - Humoral immunity: T-dependent antibody responses.
  - Cell-mediated immunity: Natural killer (NK) cell activity and cytotoxic T-lymphocyte (CTL) responses.
- Cytokine Release Assays: For biologics with a risk of infusion reactions, perform in vitro cytokine release assays to predict potential immunotoxic responses.

### **Logical Relationships in Clinical Trial Termination**

The decision to terminate a clinical trial due to adverse events is a complex process involving multiple inputs and decision points.

Decision Pathway for Trial Termination due to Adverse Events:





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Clinically Significant Liver Toxicity Related To Anti-cancer Drugs Is Rare But Often Leads To Discontinuation Of Treatment | AASLD [aasld.org]
- 2. Safety data and withdrawal of hepatotoxic drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Characteristics and Treatment of Immune-Related Adverse Events of Immune Checkpoint Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Premature Clinical Trial Discontinuation in the Era of Immune Checkpoint Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incidence of immune-related adverse events and its association with treatment outcomes: The MD Anderson Cancer Center experience PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alzheimer's Disease: Key Insights from Two Decades of Clinical Trial Failures PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Factors associated with clinical trials that fail and opportunities for improving the likelihood of success: A review PMC [pmc.ncbi.nlm.nih.gov]
- 9. With the Increased Use of Immune Checkpoint Inhibitors, Fatal Toxicities Continue to Occur | Docwire News [docwirenews.com]
- 10. researchgate.net [researchgate.net]
- 11. The Pattern of Time to Onset and Resolution of Immune-Related Adverse Events Caused by Immune Checkpoint Inhibitors in Cancer: A Pooled Analysis of 23 Clinical Trials and 8,436 Patients PMC [pmc.ncbi.nlm.nih.gov]
- 12. FDA Increasingly Halting Human Trials as Companies Pursue Risky, Cutting-Edge Drugs
   Progress for Patients [progressforpatients.org]
- To cite this document: BenchChem. [Technical Support Center: Navigating Adverse Effects and Clinical Trial Terminations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580047#a-adverse-effects-and-reasons-for-clinical-trial-termination]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com